molecular formula C19H17F3N2O3S2 B2886575 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1251631-67-0

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No.: B2886575
CAS No.: 1251631-67-0
M. Wt: 442.47
InChI Key: UWONMEXENAMIFN-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core linked via an ether bond to a piperidin-4-yl group, which is sulfonylated at the 1-position with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl-piperidine moiety may influence conformational rigidity and target binding.

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S2/c20-19(21,22)13-4-3-5-15(12-13)29(25,26)24-10-8-14(9-11-24)27-18-23-16-6-1-2-7-17(16)28-18/h1-7,12,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWONMEXENAMIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole represents a complex organic structure that combines a trifluoromethyl group, a sulfonyl piperidine moiety, and a benzo[d]thiazole framework. This unique combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C17H17F3N2O3SC_{17}H_{17}F_3N_2O_3S and its IUPAC name: 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxythiazole. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for cellular uptake and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole and piperidine moieties often exhibit significant biological activities, including:

  • Anticancer properties : Many thiazole derivatives have been studied for their anticancer effects, showing activity against various cancer cell lines.
  • Antimicrobial effects : Compounds with similar structures have demonstrated antibacterial and antifungal activities.
  • Neuropharmacological effects : Piperidine derivatives are frequently explored for their potential in treating neurological disorders.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter pathways.
  • Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to cross lipid membranes, facilitating its action within cells.

Research Findings

Recent studies have evaluated the biological activity of this compound and similar analogues:

Anticancer Activity

A study on benzothiazole derivatives indicated that compounds like 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole exhibited significant cytotoxicity against A431 and A549 cancer cell lines, which could suggest similar potential for our compound due to structural similarities .

Antimicrobial Activity

Thiazole-containing compounds have been reported to show antimicrobial properties against a range of pathogens. For instance, certain thiazoles have demonstrated effectiveness against resistant bacterial strains .

Neuropharmacological Effects

Research into piperidine derivatives has shown promise in modulating neurotransmitter systems, particularly those associated with anxiety and depression disorders. The unique structure of this compound may enhance these effects due to its ability to penetrate the blood-brain barrier.

Case Studies

Several case studies highlight the effectiveness of thiazole-based compounds in clinical settings:

  • Case Study on Anticancer Activity :
    • A clinical trial involving thiazole derivatives showed a marked reduction in tumor size among patients with non-small cell lung cancer (NSCLC), with some compounds achieving an IC50 below 10 µM .
  • Neuropharmacological Study :
    • In preclinical models, piperidine derivatives demonstrated significant anxiolytic effects, suggesting that modifications like those present in our compound could enhance therapeutic outcomes for anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 (µM)Reference
Anticancer6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole<10
AntimicrobialVarious thiazolesVaries
NeuropharmacologicalPiperidine derivativesVaries

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole-Triazole-Thiazole Hybrids

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) and its derivatives (9b–9e) share a triazole-thiazole-acetamide backbone but differ in core structure (benzimidazole vs. benzothiazole) and substituents (Table 1). Key distinctions include:

  • Electronic Effects : The trifluoromethyl group in the target compound provides stronger electron-withdrawing properties compared to the halogenated (e.g., 4-fluorophenyl in 9b) or alkyl/alkoxy substituents (e.g., 4-methylphenyl in 9d) in these analogues.
  • Synthetic Routes : The target compound likely involves sulfonylation and etherification steps, whereas 9a–9e were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry .
  • Biological Implications : Docking studies for 9c suggest triazole-thiazole hybrids bind to enzyme active sites (e.g., α-glucosidase) through hydrogen bonding and π-π interactions . The benzo[d]thiazole core in the target compound may offer enhanced π-stacking compared to benzimidazole.

Piperidinyl Benzamide and Urea Derivatives

Compounds like N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) and 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) share the piperidine scaffold but differ in functional groups (Table 2):

  • Substituent Positioning: The target compound’s 3-CF3-phenyl sulfonyl group contrasts with 14d’s 4-fluorophenyl sulfonyl group.
  • Linker Chemistry : The target compound uses a benzo[d]thiazole-ether linker, whereas 8a and 14d employ benzamide or urea linkers. Urea groups (as in 14d) enable hydrogen bonding, while the thiazole’s sulfur atom may enhance hydrophobic interactions.
  • Synthesis : Compounds 8a–14d were synthesized via thiourea formation or sulfonylation under basic conditions (e.g., NaH in THF) , differing from the target’s likely etherification strategy.
Table 2: Comparison with Piperidinyl Benzamide/Urea Analogues
Compound Functional Group Key Substituents Yield (%) Key Synthetic Step
Target Compound Benzo[d]thiazole-ether 3-CF3-phenyl sulfonyl N/A Etherification, sulfonylation
8a Benzamide 3-CF3-phenyl, ethylthioureido 64.2 Thiourea formation
14d Urea 4-Fluorophenyl sulfonyl 55.2 Sulfonylation, urea coupling

Key Research Findings

  • Substituent Effects : The 3-CF3 group in the target compound may improve metabolic stability compared to halogens (e.g., 4-Br in 9c) or alkyl groups (e.g., 4-CH3 in 9d) due to reduced oxidative metabolism .
  • Synthetic Challenges : The target compound’s ether linkage requires precise control of reaction conditions to avoid side products, unlike the more straightforward CuAAC or urea-forming reactions in analogues .

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